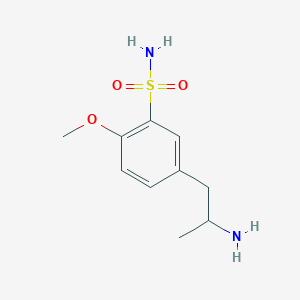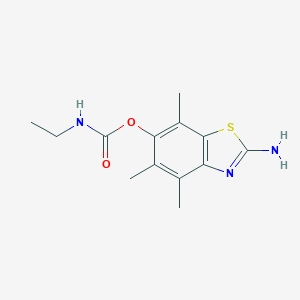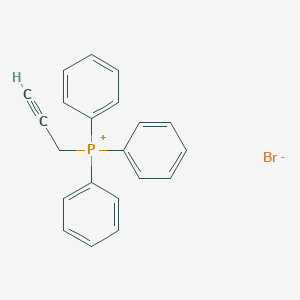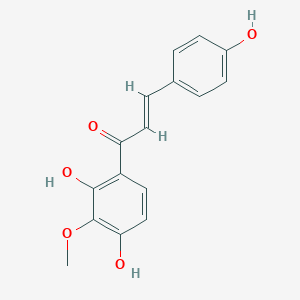
5-(2-氨基丙基)-2-甲氧基苯磺酰胺
描述
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of benzofuran derivatives. It is known for its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its interesting pharmacological properties and potential therapeutic uses.
科学研究应用
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
作用机制
Target of Action
The primary target of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of serotonin, dopamine, and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the action of these neurotransmitters .
Mode of Action
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide acts as a substrate-type releaser at the SERT, DAT, and NET . It disrupts serotonergic circuits as a serotonin–norepinephrine–dopamine reuptake inhibitor . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and increased stimulation of the postsynaptic neuron .
Biochemical Pathways
The compound affects the serotonergic, dopaminergic, and noradrenergic pathways . By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it enhances the signaling of these neurotransmitters. This can lead to various downstream effects, including increased mood, heightened alertness, and enhanced cognition .
Pharmacokinetics
Similar compounds are known to be metabolized by cytochrome p450 (cyp) isoenzymes, particularly cyp1a2, cyp2b6, cyp2c19, and cyp2d6 . The metabolites of these compounds can be detected in urine , suggesting renal excretion.
Result of Action
The action of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide leads to profound behavioral activation characterized by forward locomotion . The compound’s stimulant-like properties result in euphoric and empathogenic effects . It’s important to note that these effects can vary greatly among individuals due to differences in metabolism, genetic factors, and individual sensitivity .
Action Environment
Environmental factors such as concurrent use of other substances, individual health status, and genetic factors can influence the action, efficacy, and stability of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide . For instance, the use of this compound in conjunction with other drugs or medications that enhance monoamine transmission in the brain could pose risks for adverse effects . Furthermore, individual differences in the expression and function of the CYP enzymes can influence the metabolism and hence the effects of the compound .
生化分析
Biochemical Properties
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is known to interact with monoamine transporters and 5-HT receptors . It disrupts serotonergic circuits and acts as a serotonin–norepinephrine–dopamine reuptake inhibitor . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
The compound influences cell function by disrupting serotonergic circuits . It potentially impacts cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on its effects on various types of cells and cellular processes are still needed.
Molecular Mechanism
At the molecular level, 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide exerts its effects through binding interactions with biomolecules and inhibition or activation of enzymes . It acts as a serotonin–norepinephrine–dopamine reuptake inhibitor, influencing changes in gene expression .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in animal models, related compounds have been shown to produce sustained stimulant-like effects in rats
Metabolic Pathways
Related compounds are known to interact with enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide involves several synthetic steps. One common method includes the ammoniation hydrogenation reaction catalyzed by Pd/C in an organic solvent. This process uses chiral phenethylamine and 2-methoxy-5-(2-oxopropyl)benzenesulfonamide as starting materials. The product is then acidified to form a hydrochlorate, followed by further reaction with alkali to produce the final compound .
Industrial Production Methods
The industrial production of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and optical purity, making it suitable for use as an intermediate in pharmaceutical manufacturing .
化学反应分析
Types of Reactions
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound .
相似化合物的比较
5-(2-Aminopropyl)-2-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
5-(2-Aminopropyl)benzofuran (5-APB): Known for its stimulant and entactogenic effects.
6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB but with slight differences in its pharmacological profile.
N-Methyl-5-(2-aminopropyl)benzofuran (5-MAPB): A methylated derivative with enhanced potency.
3,4-Methylenedioxyamphetamine (MDA): A well-known psychoactive compound with similar structural features.
3,4-Methylenedioxymethamphetamine (MDMA): Another related compound with empathogenic and stimulant properties
These comparisons highlight the uniqueness of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in terms of its specific structural features and pharmacological effects.
属性
IUPAC Name |
5-(2-aminopropyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORITYIZDHJCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251764 | |
| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112244-38-9 | |
| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112244-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the (R)-enantiomer of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Tamsulosin synthesis?
A1: The research highlights the importance of utilizing optically pure (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in the synthesis of (R)-Tamsulosin [, ]. Tamsulosin's biological activity is primarily attributed to its (R)-enantiomer, making the use of the corresponding (R)-enantiomer of the intermediate crucial for obtaining a pharmacologically active final product.
Q2: What alternative synthetic routes exist for producing Tamsulosin from 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?
A2: One approach involves reacting 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide with 2-(o-ethoxyphenoxy)ethyl bromide in an organic phosphite solvent []. This method offers the advantage of potentially reducing the formation of undesirable byproducts, such as 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide.
Q3: Are there any reported strategies to improve the purity of Tamsulosin synthesized using 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?
A3: Research suggests that controlling the concentration of specific byproducts during synthesis can enhance the purity of the final Tamsulosin product []. For instance, monitoring the levels of 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide can serve as a quality control measure during Tamsulosin production.
Q4: What is the role of organophosphorus compounds in the synthesis of Tamsulosin from 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?
A4: Organophosphites, such as Triethyl phosphite, Trimethyl phosphite, and Tributyl phosphite, can function as solvents in the reaction between 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide and 2-(o-ethoxyphenoxy)ethyl bromide to yield Tamsulosin []. The choice of organophosphite can potentially influence reaction yield and product purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)

![(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B44486.png)



![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)




